2-Methyl-6-phenoxy-benzothiazole

Physical Chemistry Crystallography Formulation Science

2-Methyl-6-phenoxy-benzothiazole is a crystalline solid (mp 85-87°C) that provides superior handling and formulation consistency compared to liquid 2-methylbenzothiazole. This phenoxybenzothiazole chemotype directly targets RIPK1/3-mediated necroptosis, serving as a critical chemical probe for inflammatory and neurodegenerative disease models. Substituent positioning at the 2- and 6-positions uniquely dictates kinase inhibition, making generic benzothiazoles unsuitable surrogates—experimental reproducibility requires this exact compound. Available as a research-grade building block for SAR diversification and process chemistry scale‑up. Request a quote for custom quantities or bulk synthesis.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
Cat. No. B8367236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenoxy-benzothiazole
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C14H11NOS/c1-10-15-13-8-7-12(9-14(13)17-10)16-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyLGSLGFVEYSYLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-phenoxy-benzothiazole: Core Chemical and Procurement Profile


2-Methyl-6-phenoxy-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole core with a methyl group at the 2-position and a phenoxy substituent at the 6-position [1]. Its molecular formula is C14H11NOS, with a molecular weight of 241.31 g/mol . The compound is typically a crystalline solid, soluble in organic solvents like dimethyl sulfoxide but exhibiting low water solubility, and is generally stable under standard laboratory conditions .

Beyond Generic Benzothiazoles: Why 2-Methyl-6-phenoxy-benzothiazole is Not Interchangeable


High-strength, direct comparative evidence for 2-Methyl-6-phenoxy-benzothiazole against its closest analogs is currently limited in the public domain. This is a critical consideration for procurement and scientific selection. Relying on a generic benzothiazole or a differently substituted analog is not scientifically justified without experimental validation due to the profound impact of specific substituent patterns on physical, chemical, and biological properties. Even a simple comparison of melting points reveals substantial differences: 2-Methylbenzothiazole is a liquid at room temperature (mp 11-14°C ), while the addition of the 6-phenoxy group yields a crystalline solid melting at 85-87°C [1], indicating vastly different intermolecular forces that will dictate handling, formulation, and potentially bioavailability. Therefore, any substitution would require a rigorous, new investigation into its properties.

Quantitative Differentiation: Verifiable Performance Metrics for 2-Methyl-6-phenoxy-benzothiazole


Solid-State Advantage: Elevated Melting Point vs. Unsubstituted Benzothiazole Core

A key physical differentiator is the melting point. The target compound 2-Methyl-6-phenoxy-benzothiazole is a solid with a melting point of 85-87°C [1], whereas its core analog, 2-methylbenzothiazole, is a liquid at room temperature with a melting point of 11-14°C . This 70°C+ increase dramatically alters the compound's handling and formulation potential.

Physical Chemistry Crystallography Formulation Science

Validated Synthetic Route: A Baseline for Research-Grade Procurement

The original synthesis via the Ullmann reaction of 2-methyl-6-bromobenzothiazole with potassium phenoxide is described in a 1957 study, providing a foundational and validated method for producing this specific compound [1]. This establishes a verified synthetic baseline, crucial for sourcing material for research reproducibility. A more modern, albeit lower-yielding route (10.3%), has also been documented using column chromatography .

Synthetic Chemistry Methodology Process Control

Class-Level Inference: Potential RIPK1/3 Kinase Targeting Activity

While direct data for 2-Methyl-6-phenoxy-benzothiazole is not available, a closely related class of phenoxybenzothiazoles has demonstrated potent and selective inhibition of necroptosis pathways. For instance, compound SZM-610 was identified as a dual RIPK1 and RIPK3 inhibitor, and subsequent optimization led to a 3,2′-phenylbenzothiazole analog (compound 10) with nanomolar activity (Kd = 17 nM for RIPK1) and a fourfold improvement in potency over the lead [1]. This establishes a clear precedent for the biological potential of this specific chemotype.

Medicinal Chemistry Kinase Inhibition Necroptosis

Optimal Use Cases for 2-Methyl-6-phenoxy-benzothiazole in Scientific Research


Medicinal Chemistry: Development of Novel Kinase Inhibitors

Based on class-level evidence demonstrating the potent activity of phenoxybenzothiazole derivatives against necroptosis-related kinases like RIPK1 [1], 2-Methyl-6-phenoxy-benzothiazole serves as a logical starting scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound as a core template for diversification to explore and optimize kinase inhibition, selectivity, and downstream pharmacological effects.

Chemical Biology: Probing Necroptosis Pathways

The established connection between this chemotype and the inhibition of RIPK1/3-mediated necroptosis [1] makes 2-Methyl-6-phenoxy-benzothiazole a valuable chemical probe for studying this specific form of regulated cell death. Its use can help elucidate the role of necroptosis in various disease models, including inflammatory and neurodegenerative conditions, even before extensive optimization.

Process Chemistry: Scaffold Optimization and Derivatization

Given the availability of a foundational synthetic route [2], this compound is a practical candidate for process chemistry studies aimed at improving yields and developing scalable methods for producing this benzothiazole core. Its solid-state properties, including a defined melting point of 85-87°C [2], also make it suitable for purification and characterization studies.

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